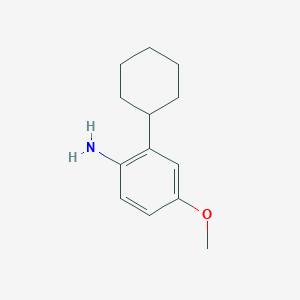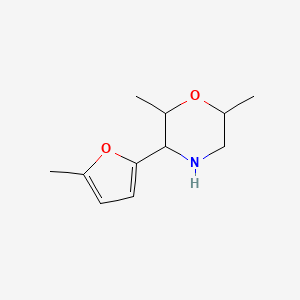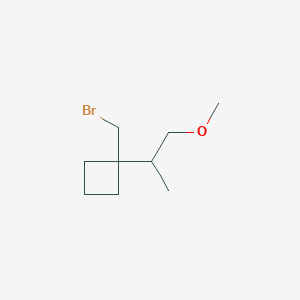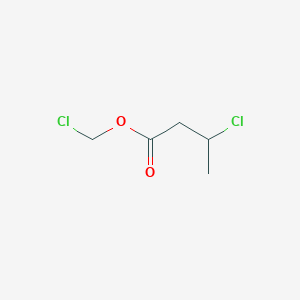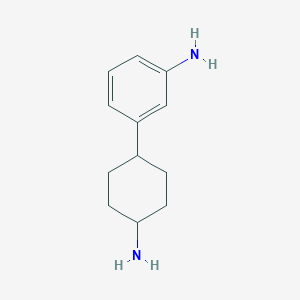
3-(4-Aminocyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminocyclohexyl)aniline is an organic compound with the molecular formula C12H18N2 It consists of an aniline group attached to a cyclohexyl ring, which is further substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4-nitrocyclohexylbenzene using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) is common. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
化学反应分析
Types of Reactions
3-(4-Aminocyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: Nucleophilic aromatic substitution can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide in ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Benzo-1,4-quinone, nitrosobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-(4-Aminocyclohexyl)aniline has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Aminocyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. The compound can also undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities .
相似化合物的比较
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound has a similar structure but with two cyclohexyl rings connected by a methylene bridge.
Aniline: A simpler aromatic amine with a single benzene ring and an amino group.
Uniqueness
3-(4-Aminocyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(4-aminocyclohexyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-3,8-9,11H,4-7,13-14H2 |
InChI 键 |
DTQARHBABVIVOX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2=CC(=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


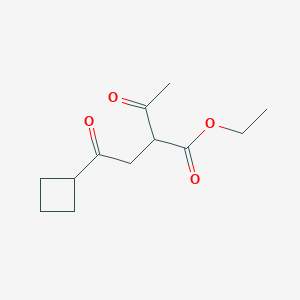
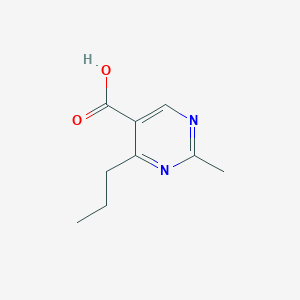
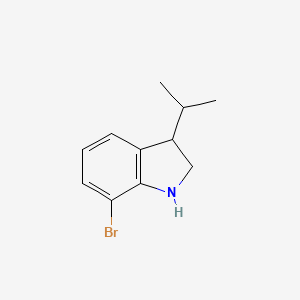
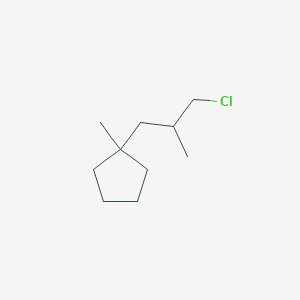
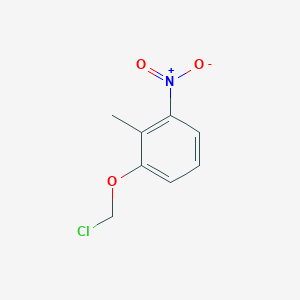
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
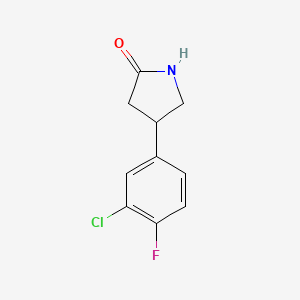
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
